molecular formula C17H21FN2O3S2 B7058586 4-fluoro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]-3-(propan-2-ylsulfamoyl)benzamide

4-fluoro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]-3-(propan-2-ylsulfamoyl)benzamide

Cat. No.: B7058586
M. Wt: 384.5 g/mol
InChI Key: HPLCOUXYPJUWHV-UHFFFAOYSA-N
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Description

4-fluoro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]-3-(propan-2-ylsulfamoyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a fluorine atom, a methyl group, a thiophene ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]-3-(propan-2-ylsulfamoyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved by reacting 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride, which is then reacted with methylamine to yield 4-fluoro-N-methylbenzamide.

    Introduction of the Thiophene Moiety: The thiophene ring is introduced through a Friedel-Crafts acylation reaction. 3-methylthiophene is reacted with the benzamide derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfamoylation: The final step involves the introduction of the sulfamoyl group. This can be achieved by reacting the intermediate compound with isopropylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound can be used to study the interactions of fluorinated benzamides with biological targets. Its structural features make it a candidate for probing enzyme activity and receptor binding.

Medicine

Medicinally, 4-fluoro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]-3-(propan-2-ylsulfamoyl)benzamide is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional group diversity.

Mechanism of Action

The mechanism of action of 4-fluoro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]-3-(propan-2-ylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the sulfamoyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The thiophene ring may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-methylbenzamide: Lacks the thiophene and sulfamoyl groups, resulting in different chemical and biological properties.

    N-methyl-N-[(3-methylthiophen-2-yl)methyl]-3-(propan-2-ylsulfamoyl)benzamide: Similar structure but without the fluorine atom, affecting its reactivity and binding characteristics.

    4-chloro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]-3-(propan-2-ylsulfamoyl)benzamide: Chlorine instead of fluorine, which can alter its electronic properties and reactivity.

Uniqueness

The presence of the fluorine atom in 4-fluoro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]-3-(propan-2-ylsulfamoyl)benzamide imparts unique electronic properties, enhancing its reactivity and binding affinity compared to similar compounds. This makes it particularly valuable in applications requiring precise molecular interactions.

Properties

IUPAC Name

4-fluoro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]-3-(propan-2-ylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3S2/c1-11(2)19-25(22,23)16-9-13(5-6-14(16)18)17(21)20(4)10-15-12(3)7-8-24-15/h5-9,11,19H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLCOUXYPJUWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C)C(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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